molecular formula C11H8F3NO2S B2997844 Methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate CAS No. 2379918-54-2

Methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate

Cat. No.: B2997844
CAS No.: 2379918-54-2
M. Wt: 275.25
InChI Key: IXKJNIAIFXOMFV-UHFFFAOYSA-N
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Description

Methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a fluorinated benzothiophene derivative with the molecular formula C₁₂H₁₀F₃NO₂S and a molecular weight of 289.28 g/mol . Its CAS registry number is 1396503-80-2, and it is characterized by a benzothiophene core substituted with an amino group at position 3, a trifluoromethyl (–CF₃) group at position 7, and a methyl ester at position 2 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2S/c1-17-10(16)9-7(15)5-3-2-4-6(8(5)18-9)11(12,13)14/h2-4H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKJNIAIFXOMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a chemical compound featuring a benzothiophene core structure with trifluoromethyl and amino functional groups, making it versatile for various scientific and industrial uses.

Scientific Research Applications

  • Chemistry This compound is used as an intermediate in synthesizing complex molecules, including agrochemicals and pharmaceuticals.
  • Biology It serves as a building block for creating bioactive compounds with potential biological activity.
  • Medicine The compound, along with its derivatives, is being explored for its therapeutic potential in treating various diseases.
  • Industry It is used to produce materials with specific properties, such as enhanced thermal stability and chemical resistance.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. The trifluoromethyl group enhances the binding affinity, and the amino group can engage in hydrogen bonding, facilitating interactions that lead to biological effects.

Antimicrobial Activity

Benzothiophene derivatives, including this compound, have shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis (MTB). In vitro studies indicate that compounds related to this structure can inhibit both active and dormant mycobacterial strains.

Case Study: Antitubercular Activity
A study of benzothiophene derivatives against Mycobacterium tuberculosis H37Ra revealed that some compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83μg/mL against dormant mycobacteria. This suggests the compound may be effective for development as an antitubercular agent.

CompoundMIC (μg/mL)Activity Type
7b0.91 - 2.83Active/Dormant MTB
8c0.60Dormant BCG
8g0.61Dormant BCG

Cytotoxicity Studies

Mechanism of Action

The mechanism by which Methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to biological targets, while the amino group can participate in hydrogen bonding and other interactions. The exact mechanism would vary based on the specific application and biological system involved.

Comparison with Similar Compounds

Structural Analogues in the Benzothiophene Family

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Status/Use
Methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate –NH₂ (C3), –CF₃ (C7), –COOCH₃ (C2) C₁₂H₁₀F₃NO₂S 289.28 1396503-80-2 Discontinued (research chemical)
Methyl 5-amino-1-benzothiophene-2-carboxylate –NH₂ (C5), –COOCH₃ (C2) C₁₀H₉NO₂S 223.25 20532-28-9 Laboratory chemical
5-Methoxy-1-benzothiophene-3-carboxylic acid –OCH₃ (C5), –COOH (C3) C₁₀H₈O₃S 208.24 123392-43-8 Available (>97% purity)
Key Observations :

Substituent Effects: The trifluoromethyl group in the target compound increases molecular weight and lipophilicity compared to non-fluorinated analogues like Methyl 5-amino-1-benzothiophene-2-carboxylate . The absence of a carboxylic acid group (–COOH) in the target compound (vs. 5-methoxy derivative) may reduce solubility in polar solvents .

Commercial Availability :

  • The target compound’s discontinued status contrasts with the availability of simpler derivatives like 5-methoxy-1-benzothiophene-3-carboxylic acid, suggesting challenges in synthesis or demand .

Comparison with Sulfonylurea Herbicides (Non-Benzothiophene Analogues)

Table 2: Functional Group and Use Comparison
Compound Name Core Structure Key Functional Groups Primary Use
This compound Benzothiophene –CF₃, –NH₂, –COOCH₃ Research chemical (unspecified)
Triflusulfuron methyl Triazine-linked sulfonylurea –SO₂NHCONH–, –CF₃CH₂O– Herbicide
Metsulfuron methyl Triazine-linked sulfonylurea –SO₂NHCONH–, –OCH₃ Herbicide
Key Observations :
  • The target compound lacks the sulfonylurea bridge (–SO₂NHCONH–) critical for herbicidal activity in triazine-based analogues .
  • Its trifluoromethyl group parallels substituents in triflusulfuron methyl, which is known for enhanced pesticidal efficacy due to fluorine’s electronegativity and stability .

Biological Activity

Methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features that enhance its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzothiophene core substituted with an amino group and a trifluoromethyl group. This configuration contributes to its enhanced lipophilicity and biological activity. The molecular formula is C11H8F3NO2SC_{11}H_{8}F_{3}NO_{2}S, with a molecular weight of approximately 253.22 g/mol.

PropertyValue
Molecular FormulaC₁₁H₈F₃N O₂S
Molecular Weight253.22 g/mol
Predicted Melting Point365.9 °C
Density1.474 g/cm³

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The trifluoromethyl group enhances binding affinity to these targets, while the amino group can engage in hydrogen bonding, facilitating interactions that lead to biological effects.

Antimicrobial Activity

Research indicates that derivatives of benzothiophene, including this compound, exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis (MTB). In vitro studies have shown that compounds related to this structure can inhibit both active and dormant mycobacterial strains.

Case Study: Antitubercular Activity

A study evaluated various benzothiophene derivatives against Mycobacterium tuberculosis H37Ra, revealing that some compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.910.91 to 2.83μg/mL2.83\,\mu g/mL against dormant mycobacteria . This suggests that this compound could be an effective candidate for further development as an antitubercular agent.

CompoundMIC (μg/mL)Activity Type
7b0.91 - 2.83Active/Dormant MTB
8c0.60Dormant BCG
8g0.61Dormant BCG

Cytotoxicity Studies

In addition to its antimicrobial properties, the compound has been assessed for cytotoxicity against human cancer cell lines such as HeLa and Panc-1. The results indicated low cytotoxicity coupled with a high selectivity index, suggesting a favorable therapeutic window for potential drug development .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds containing the benzothiophene moiety. These investigations highlight the potential of this compound in various therapeutic applications.

Key Findings:

  • Antimicrobial Efficacy: High activity against multidrug-resistant strains of M. tuberculosis.
  • Low Cytotoxicity: Favorable selectivity index against human cancer cell lines.
  • Binding Interactions: Molecular docking studies suggest effective binding modes similar to known inhibitors .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate?

  • Methodological Answer : The synthesis typically involves three key steps:
  • Benzothiophene Core Formation : Cyclization via Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling (e.g., Cu/L-proline systems for C–N bond formation) .
  • Trifluoromethyl Introduction : Use of CF₃I or CF₃SO₃H under catalytic conditions (e.g., Pd/Cu systems) at elevated temperatures (80–120°C) .
  • Esterification : Reaction of the carboxylic acid intermediate with methanol and H₂SO₄ as a catalyst .
    Key Optimization : Reaction yields improve with anhydrous solvents (THF, dioxane) and inert atmospheres (N₂/Ar) .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using:
  • Software : SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) to analyze unit cell parameters, hydrogen bonding, and π-π stacking .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for graphical analysis of bond lengths/angles .
    Example : A typical refinement includes R-factor convergence <5%, with data collected at 100–150 K to minimize thermal motion artifacts .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the regioselectivity of trifluoromethyl group incorporation?

  • Methodological Answer : Regioselectivity is influenced by:
  • Catalysts : CuI/L-proline systems promote C–H activation at the 7-position of benzothiophene, minimizing byproducts .
  • Solvents : Polar aprotic solvents (DMF, DMSO) stabilize transition states, while additives like K₂CO₃ neutralize acidic byproducts .
    Data Table :
Catalyst SystemSolventTemp (°C)Yield (%)Reference
CuI/L-prolineDioxane11078
Pd(OAc)₂/PPh₃DMF12065

Q. What strategies resolve contradictions between spectral data (NMR/IR) and crystallographic results?

  • Methodological Answer :
  • Dynamic Effects : Use variable-temperature NMR to detect conformational changes (e.g., rotamers) that may obscure resonance splitting .
  • Computational Validation : Compare experimental IR peaks (e.g., C=O stretch at ~1700 cm⁻¹) with DFT-calculated vibrational spectra .
  • Complementary Techniques : LCMS (e.g., m/z 645 [M+H]+) and HPLC retention times (1.43 min under SMD-TFA05 conditions) confirm purity .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Hammett Analysis : The -CF₃ group (σₚ = 0.54) increases electrophilicity at the 2-carboxylate position, accelerating SNAr reactions with amines/thiols .
  • DFT Studies : LUMO localization on the benzothiophene ring predicts preferential attack at the 3-amino site .

Q. What comparative crystallographic insights exist between this compound and structurally related benzothiophene derivatives?

  • Methodological Answer :
  • Hydrogen Bonding : Graph set analysis (e.g., Etter’s rules) reveals distinct N–H···O=C motifs vs. weaker C–H···F interactions in non-amino analogs .
  • Packing Motifs : Compare with Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate (PubChem DTXSID70594800), which lacks amino-directed π-stacking .

Data Contradiction Analysis

Case Study : Discrepancies in reported melting points (e.g., 223–226°C in vs. 240–241°C in ):

  • Root Cause : Polymorphism or solvent-dependent crystallization (e.g., MeOH vs. EtOAC).
  • Resolution : Perform DSC/TGA to identify polymorph transitions and PXRD to compare crystal phases .

Key Software and Tools

TaskToolApplication ExampleReference
CrystallographySHELXRefinement of H-bond networks
Molecular GraphicsORTEP-3Thermal ellipsoid visualization
Data AnalysisWinGXSymmetry operations validation

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